Dihydrothevinone

Synthetic chemistry opioid intermediate epimerisation

Dihydrothevinone (CAS 16196-82-0), systematically named 1-[(5α,7α)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone, is a synthetic morphinan alkaloid belonging to the thevinol/orvinol family. It is obtained via hydrogenation of the Diels–Alder adduct of thebaine with methyl vinyl ketone and serves as a critical synthetic intermediate in the preparation of pharmacologically significant opioids, including buprenorphine, diprenorphine, and C(21)-fluorinated orvinol derivatives.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 16196-82-0
Cat. No. B1615413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrothevinone
CAS16196-82-0
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC
InChIInChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1
InChIKeyKRWAWNXEYPCCLG-LLGZQOTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrothevinone (CAS 16196-82-0) – What Scientific Buyers Need to Know Before Sourcing This Thevinol Intermediate


Dihydrothevinone (CAS 16196-82-0), systematically named 1-[(5α,7α)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone, is a synthetic morphinan alkaloid belonging to the thevinol/orvinol family. It is obtained via hydrogenation of the Diels–Alder adduct of thebaine with methyl vinyl ketone and serves as a critical synthetic intermediate in the preparation of pharmacologically significant opioids, including buprenorphine, diprenorphine, and C(21)-fluorinated orvinol derivatives [1]. Unlike the therapeutically active end-products derived from it, dihydrothevinone itself is primarily valued for its role as a well-defined chemical building block, an analytical reference standard, and a precursor that enables access to otherwise difficult-to-obtain 7β‑substituted thevinol scaffolds [2].

Why Generic Substitution of Dihydrothevinone Fails: Critical Procurement Risks in Thevinol-Based Synthesis


Dihydrothevinone cannot be interchanged with other in-class thevinone intermediates because its chemical identity dictates both the feasible downstream chemistry and the analytical specificity required for pharmaceutical quality control. The saturated 18,19-dihydro bridge in dihydrothevinone confers distinct reactivity under acidic epimerisation conditions compared to its unsaturated thevinone analog, directly determining the stereochemical outcome at C7 and the proportion of 7β-epimer accessible [1]. Furthermore, dihydrothevinone is explicitly listed as a specified impurity or process-related intermediate in buprenorphine drug substance monographs, meaning that substitution with a structurally similar but non-identical compound would invalidate regulatory impurity profiling methods and compromise ANDA/QC compliance [2].

Quantitative Differentiation Evidence for Dihydrothevinone (CAS 16196-82-0) Versus Closest Analogs and In-Class Compounds


Acid-Catalysed Epimerisation Yield: Dihydrothevinone vs. Thevinone for 7β-Ketone Access

Under perchloric acid conditions, dihydrothevinone undergoes epimerisation to yield the 7β-epimer with an improved equilibrium ratio compared to thevinone. The extent of epimerisation is controlled by the steric bulk of the 6,14-bridge; the saturated ethano bridge (present in dihydrothevinone) provides a greater proportion of the thermodynamically favoured 7β-epimer than the unsaturated etheno bridge (present in thevinone) [1]. Under basic conditions (DBU), conversion of 7α-dihydrothevinone to the 7β-epimer was reported to be less than 20%, whereas the acid-catalysed method yields a 2:1 mixture of 7α- and 7β-epimers under certain conditions [1].

Synthetic chemistry opioid intermediate epimerisation

Dihydrothevinone as Exclusive Precursor for C(21)-Fluorinated Orvinols via 18,19-Dihydro Scaffold

Dihydrothevinone (specifically 18,19-dihydrothevinone) serves as the mandatory starting material for the synthesis of C(21)-fluorinated orvinols bearing methyl, cyclopropylmethyl (CPM), and allyl substituents at N(17). The unsaturated analog thevinone cannot directly provide the saturated 18,19-dihydro intermediate required for this synthetic route [1]. The resulting 21,21,21-trifluoro-20-methylorvinol demonstrated analgesic activity at the level of morphine (doses 1.0–10.0 mg/kg s.c.) in the mouse tail-flick test for a duration of 30–180 min, while its N(17)-allyl counterpart showed no analgesic activity and instead exhibited opioid antagonist properties at the level of naloxone (1 mg/kg s.c.) for at least 120 min vs. naloxone's 60 min [1][2].

Medicinal chemistry fluorinated opioid orvinol synthesis

Buprenorphine Impurity Profiling: Dihydrothevinone as Pharmacopeial Reference Standard

Dihydrothevinone is categorised as an impurity and pharmaceutical reference standard for buprenorphine drug substance testing. It is supplied with detailed characterisation data compliant with regulatory guidelines and is specifically designated for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial buprenorphine production [1]. The product can be traced against USP or EP pharmacopeial standards upon feasibility assessment [1]. The typical purity specification is ≥95% (HPLC) for analytical-grade material .

Pharmaceutical analysis impurity profiling reference standard

Diastereoselective Grignard Addition: Dihydro Derivative Alters C20 Stereochemical Outcome

The diastereoselective Grignard reaction of N-substituted thevinone and dihydrothevinone derivatives with phenylmagnesium bromide yields opposite stereochemistry at C20. While N-substituted thevinone derivatives afford (20R)-phenyl tertiary alcohols (5a–f and 5m–r), the corresponding N-substituted-dihydrothevinone derivatives produce the (20S)-phenyl derivatives (5g–l and 5s–y) [1]. This reversal is attributed to the steric and electronic influence of the saturated 18,19-dihydro bridge on the facial selectivity of the Grignard addition, providing dihydrothevinone with a unique and predictable stereochemical outcome that cannot be replicated using the unsaturated thevinone scaffold [1].

Diastereoselective synthesis Grignard reaction stereochemistry

Dihydrothevinone (CAS 16196-82-0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of 7β-Buprenorphine and 7β-Diprenorphine Analogs via Acid-Catalysed Epimerisation

The acid-catalysed epimerisation of dihydrothevinone provides improved access to 7β-dihydrothevinone, which is the direct precursor for 7β-buprenorphine and 7β-diprenorphine analogs. The ethano bridge of dihydrothevinone yields a greater equilibrium proportion of 7β-epimer compared to the etheno-bridge thevinone under perchloric acid conditions [1]. This route is essential for medicinal chemistry programs exploring the SAR of C7-substituted orvinols where the β-configuration is known to confer distinct μ-opioid receptor profiles [1].

C(21)-Fluorinated Orvinol Development for Agonist/Antagonist Tuning

18,19-Dihydrothevinone is the required starting material for synthesizing C(21)-trifluorinated orvinols with methyl, CPM, or allyl N(17) substituents. The resulting fluorinated orvinols exhibit activity profiles spanning from full agonists (comparable to morphine at 1.0–10.0 mg/kg s.c.) to antagonists (exceeding naloxone duration at 5–10 mg/kg s.c.) [2][3]. Laboratories developing next-generation opioid ligands with tunable pharmacology should procure dihydrothevinone as the exclusive gateway to this fluorinated chemical series [2][3].

Pharmaceutical QC and ANDA Support: Buprenorphine Impurity Reference Standard

Dihydrothevinone is used as a designated impurity and reference standard for buprenorphine analytical method validation (AMV) and QC release testing. It is supplied with regulatory-compliant characterisation data (purity ≥95% HPLC) and can be traced to USP/EP pharmacopeial standards upon request [4]. Pharmaceutical QC laboratories and ANDA filers procuring dihydrothevinone for impurity profiling must ensure the material carries full documentation to support regulatory submission data integrity [4].

Stereochemical Control at C20 via Diastereoselective Grignard Addition

When the synthetic target requires (20S)-phenyl-substituted 6,14-ethenomorphinan derivatives, N-substituted dihydrothevinone must be used as the Grignard substrate. Under identical conditions (PhMgBr), thevinone yields the (20R)-epimer, whereas dihydrothevinone provides the (20S)-epimer with complete stereochemical inversion [5]. This predictable and divergent stereochemical outcome is critical for medicinal chemists systematically mapping the C20 pharmacophore for opioid receptor subtype selectivity [5].

Quote Request

Request a Quote for Dihydrothevinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.